2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-

Description

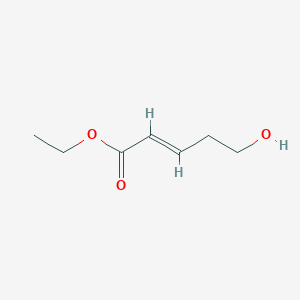

Chemical Structure: The compound (2E)-5-hydroxy-2-pentenoic acid ethyl ester is an α,β-unsaturated ester with a hydroxyl group at the C5 position and an ethyl ester moiety at the terminal carboxylic acid group. Its (2E) configuration indicates the trans geometry of the double bond between C2 and C2. Molecular Formula: C₇H₁₂O₃. Key Features:

- Unsaturation at C2–C3 (E-configuration).

- Hydroxyl group at C3.

- Ethyl ester functionalization.

This compound is structurally poised for reactivity in organic synthesis, particularly in Michael additions or ester hydrolysis reactions.

Properties

IUPAC Name |

ethyl (E)-5-hydroxypent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h3,5,8H,2,4,6H2,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKMALLAMABWKB-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)- typically involves the esterification of 5-hydroxy-2-pentenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired ester. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.

Reduction: The double bond can be reduced to form the corresponding saturated ester.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 5-oxo-2-pentenoic acid ethyl ester.

Reduction: 2-pentanoic acid, 5-hydroxy-, ethyl ester.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Polymer Chemistry

2-Pentenoic acid, 5-hydroxy-, ethyl ester is being investigated as a building block for novel polymers:

- Polyester Synthesis : The compound can be co-polymerized with other monomers to create functionalized polyesters. For instance, studies have demonstrated its incorporation into polyester backbones using Candida antarctica lipase B as a catalyst, resulting in materials with enhanced properties due to the presence of olefin and hydroxyl groups .

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of unusual amino acids that exhibit potential as Michael acceptors in drug development. Its structural characteristics allow for modifications that enhance biological activity .

Research indicates that derivatives of 2-pentenoic acid exhibit antioxidant properties. For example, studies on similar compounds have shown their ability to scavenge free radicals and inhibit enzymes related to oxidative stress, suggesting potential applications in nutraceuticals and pharmaceuticals .

Case Study 1: Co-polymerization Research

A study focused on the co-polymerization of trans-2,5-dihydroxy-3-pentenoic acid methyl ester with ethyl 6-hydroxyhexanoate revealed that the resulting polymers possessed unique functional groups that could be further modified for specific applications. This highlights the versatility of pentenoic acid derivatives in creating tailored materials for various uses .

Case Study 2: Antioxidant Potential

In vitro studies have demonstrated that compounds related to 2-pentenoic acid exhibit significant antioxidant activity. These findings are crucial for developing food preservatives or health supplements aimed at reducing oxidative stress in biological systems .

Mechanism of Action

The mechanism of action of 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

a. Ethyl 5-((tert-Butyl(dimethyl)silyl)oxy)-2-pentenoate

- Structure : Similar backbone but with a bulky silyl-protected hydroxyl group (tert-butyldimethylsilyl ether) at C4.

- Molecular Formula : C₁₃H₂₆O₃Si.

- Key Differences :

- The hydroxyl group is protected, enhancing stability for synthetic intermediates.

- Higher molecular weight (258.43 g/mol vs. 144.17 g/mol for the target compound).

- Source : .

b. Methyl (2E)-4-Oxo-2-pentenoate

- Structure : Replaces the C5 hydroxyl with a ketone at C3.

- Molecular Formula : C₆H₈O₃.

- Key Differences :

- Presence of a ketone (oxo group) alters electronic properties, increasing electrophilicity at the α,β-unsaturated site.

- Melting point: 59–61°C.

- Source : .

c. Ethyl (2E)-2-Methyl-5-phenyl-2-pentenoate

Chain Length and Positional Isomers

a. (2E)-7-Hydroxy-2-heptenoic Acid Ethyl Ester

- Structure: Extended carbon chain (heptenoic acid vs. pentenoic acid) with a hydroxyl at C6.

- Molecular Formula : C₉H₁₆O₃.

- Key Differences: Longer chain may influence bioavailability and metabolic pathways. Limited synthetic route data available.

- Source : .

b. (Z)-4-Methyl-2-pentenoic Acid Ethyl Ester

- Structure : Methyl substitution at C4 and cis (Z) double bond geometry.

- Molecular Formula : C₈H₁₄O₂.

- Boiling point predicted at 212.7±23.0°C.

- Source : .

Biological Activity

2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)- is an organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, antidiabetic effects, and other pharmacological potentials based on recent research findings.

- Chemical Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- Structure : The compound is characterized by a pentenoic acid backbone with a hydroxyl group at the 5-position and an ethyl ester functional group.

Antioxidant Activity

Research has demonstrated that 2-pentenoic acid derivatives exhibit significant antioxidant properties. This activity is crucial for combating oxidative stress, which is linked to various diseases.

- DPPH Scavenging Assay : The antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 values for various concentrations of the compound were determined, indicating its effectiveness in neutralizing free radicals.

| Concentration (μg/mL) | % DPPH Scavenging |

|---|---|

| 31.05 | 20 |

| 62.5 | 45 |

| 125 | 60 |

| 250 | 75 |

| 500 | 90 |

The results showed a dose-dependent increase in DPPH scavenging activity, with significant effects observed at higher concentrations .

Antidiabetic Effects

2-Pentenoic acid derivatives have also been investigated for their antidiabetic potential. The inhibition of α-glucosidase and α-amylase enzymes is vital for managing blood sugar levels.

- α-Glucosidase Inhibition : The compound demonstrated competitive inhibition against α-glucosidase with an IC50 value of approximately 50 μM.

| Enzyme | IC50 (μM) |

|---|---|

| α-Glucosidase | 50 |

| α-Amylase | 45 |

These findings suggest that the compound may aid in controlling postprandial hyperglycemia .

Anticholinesterase Activity

The potential of 2-pentenoic acid as an anticholinesterase agent was explored due to its implications in neurodegenerative diseases like Alzheimer's.

- Cholinesterase Inhibition Assay : The compound inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 30 μM and 35 μM respectively.

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 30 |

| Butyrylcholinesterase | 35 |

This activity indicates its potential use in developing treatments for cognitive decline associated with aging .

Case Studies

A study conducted on the effects of various pentenoic acid derivatives on cancer cell lines revealed promising results. For instance:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2E)-5-hydroxy-2-pentenoic acid ethyl ester, and how can reaction conditions be optimized?

- Methodology :

- Esterification : React 5-hydroxy-2-pentenoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) at reflux. Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for ester C=O stretch (~1740 cm⁻¹) .

- Stereochemical Control : Use Mitsunobu conditions (DIAD, PPh₃) to retain the (2E)-configuration during esterification .

- Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and temperature (60–80°C) to enhance yield. Purify via flash chromatography (hexane/ethyl acetate gradient) .

Q. How can the purity and structural identity of this compound be validated?

- Analytical Techniques :

- GC-MS : Compare retention indices and fragmentation patterns with literature data for ethyl esters (e.g., m/z 142 for ethyl 2-methyl-2-pentenoate) .

- NMR : Confirm stereochemistry via coupling constants (e.g., > 15 Hz for trans double bonds in H NMR) and DEPT-135 for carbon assignments .

- HPLC : Use a C18 column with UV detection (210–220 nm) to assess purity (>95%) .

Q. What are the key stability considerations for storing (2E)-5-hydroxy-2-pentenoic acid ethyl ester?

- Storage Guidelines :

- Store at 4°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the double bond and hydroxyl group .

- Avoid prolonged exposure to moisture, which may hydrolyze the ester. Use molecular sieves in stock solutions .

Advanced Research Questions

Q. How do stereochemical variations (e.g., Z/E isomerism) impact the compound’s reactivity in downstream applications?

- Mechanistic Insights :

- The (2E)-configuration enhances electrophilicity at the α,β-unsaturated carbonyl, facilitating Michael additions or Diels-Alder reactions. Computational modeling (DFT) can predict regioselectivity .

- Compare kinetic studies of Z vs. E isomers in nucleophilic acyl substitution reactions using C NMR to track intermediate formation .

Q. What computational tools are suitable for predicting the thermodynamic properties of this compound?

- Modeling Approaches :

- Group Additivity Methods : Estimate enthalpy of formation () using revised group contributions for C–H–O compounds (e.g., NIST ≈ -464.9 kJ/mol for analogous esters) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/ethanol mixtures) to predict solubility and diffusion coefficients .

Q. How can contradictory data on physicochemical properties (e.g., boiling point) be resolved?

- Data Reconciliation :

- Experimental boiling points (e.g., predicted 345°C ) may deviate due to impurities or decomposition. Use differential scanning calorimetry (DSC) to measure exact thermal profiles .

- Validate density predictions (1.030 g/cm³ ) via pycnometry and cross-reference with QSPR models .

Q. What strategies enable the synthesis of complex derivatives (e.g., bicyclic or spiro-fused analogs)?

- Synthetic Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.